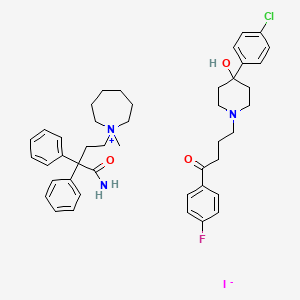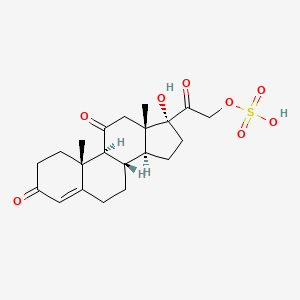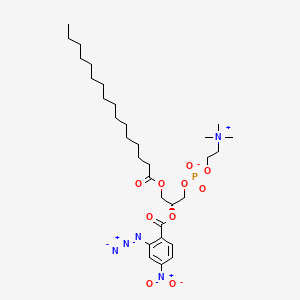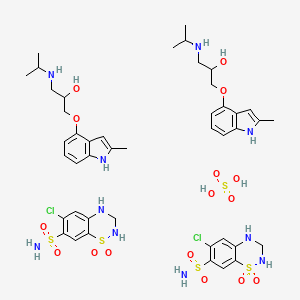
Mecetronium ethylsulfate
Vue d'ensemble
Description
L'éthylsulfate de mécétronium est un composé d'ammonium quaternaire reconnu pour ses propriétés tensioactives. Il est couramment utilisé comme ingrédient dans les désinfectants pour les mains en raison de son activité antimicrobienne. Le composé est efficace contre un large spectre de micro-organismes, y compris les bactéries à Gram positif et à Gram négatif .
Mécanisme D'action
Target of Action
Mecetronium ethylsulfate (MES) is primarily a detergent and belongs to the group of surface-active ingredients . It is used in rub-in hand disinfectants . .
Mode of Action
The exact mode of action of MES is not clearly defined in the available literature. As a surface-active ingredient, it likely works by disrupting the cell membranes of microorganisms, leading to their death. The antimicrobial contribution of mes in hand rubs is considered questionable .
Result of Action
The primary result of MES action is its potential antimicrobial effect, which is utilized in hand disinfectants . A study has shown that resistance can develop to mes, with a 128-fold increase in minimum inhibitory concentration (mic) recorded upon repeated exposure . The developed MES-resistant mutant acquired resistance to certain antibiotics .
Action Environment
The environment can significantly influence the action, efficacy, and stability of MES. For instance, the presence of organic matter can reduce its effectiveness. Moreover, safety data sheets suggest avoiding dust formation and contact with skin and eyes, indicating that its action can be influenced by environmental factors .
Analyse Biochimique
Biochemical Properties
Mecetronium ethylsulfate plays a significant role in biochemical reactions due to its cationic nature. It interacts with negatively charged biomolecules such as bacterial cell membranes, leading to disruption and cell death. The compound is known to interact with enzymes like acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This interaction is crucial in its antimicrobial action, as it disrupts normal cellular processes in microorganisms .
Cellular Effects
This compound exerts various effects on different cell types. In bacterial cells, it disrupts the cell membrane integrity, leading to cell lysis. In mammalian cells, it can affect cell signaling pathways by inhibiting enzymes like acetylcholinesterase. This inhibition can lead to altered gene expression and changes in cellular metabolism. This compound has also been shown to induce oxidative stress in cells, further contributing to its antimicrobial properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with cell membranes and enzymes. Its cationic nature allows it to bind to negatively charged components of the cell membrane, leading to membrane disruption. Additionally, it inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This inhibition results in an accumulation of acetylcholine, disrupting normal cellular signaling and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its antimicrobial activity can decrease with prolonged exposure to light and air. In in vitro studies, this compound has shown long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged oxidative stress. In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the specific biological system being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it exhibits antimicrobial properties without significant toxicity. At higher doses, this compound can cause adverse effects such as skin irritation and systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial efficacy without causing harm to the host organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its antimicrobial action. It interacts with enzymes involved in lipid metabolism, leading to disruption of membrane synthesis in microorganisms. The compound also affects metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels. These interactions are crucial for its antimicrobial efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its cationic nature facilitates binding to negatively charged cellular components, aiding in its distribution. This compound tends to accumulate in cell membranes, where it exerts its antimicrobial effects. The compound’s distribution can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
This compound is primarily localized in the cell membrane due to its interactions with membrane lipids. This localization is crucial for its antimicrobial action, as it allows the compound to disrupt membrane integrity effectively. Additionally, this compound can be found in other subcellular compartments, such as the cytoplasm, where it interacts with enzymes and other biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'éthylsulfate de mécétronium est synthétisé par une réaction de quaternisation. Le processus implique la réaction de la diméthylhexadécylamine avec le sulfate d'éthyle dans des conditions contrôlées. La réaction se produit généralement en milieu aqueux, et le produit est isolé par cristallisation .
Méthodes de production industrielle : En milieu industriel, l'éthylsulfate de mécétronium est produit sous forme de concentré technique en solution aqueuse. La concentration de la substance active dans le concentré technique est généralement d'environ 24,8 % en poids. La pureté minimale de la substance active est maintenue à 85 % en poids .
Analyse Des Réactions Chimiques
Types de réactions : L'éthylsulfate de mécétronium subit principalement des réactions de substitution en raison de la présence du groupe ammonium quaternaire. Il peut également participer à des réactions d'échange ionique.
Réactifs et conditions courants :
Réactions de substitution : Ces réactions impliquent souvent des nucléophiles tels que les ions hydroxyde ou d'autres anions.
Réactions d'échange ionique : Ces réactions se produisent généralement en solution aqueuse où l'éthylsulfate de mécétronium peut échanger son anion sulfate d'éthyle avec d'autres anions présents dans la solution.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs spécifiques utilisés. Par exemple, dans une réaction de substitution avec des ions hydroxyde, le produit serait la diméthylhexadécylamine et l'éthanol .
Applications De Recherche Scientifique
L'éthylsulfate de mécétronium a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme tensioactif dans diverses réactions et processus chimiques.
Biologie : Le composé est utilisé dans des études impliquant des interactions avec les membranes cellulaires en raison de ses propriétés tensioactives.
Médecine : L'éthylsulfate de mécétronium est un ingrédient clé dans les désinfectants pour les mains et les formulations antiseptiques.
5. Mécanisme d'action
L'éthylsulfate de mécétronium exerce ses effets antimicrobiens en perturbant les membranes cellulaires des micro-organismes. Le groupe ammonium quaternaire interagit avec la bicouche lipidique de la membrane cellulaire, ce qui entraîne une augmentation de la perméabilité et une éventuelle lyse cellulaire. Ce mécanisme est efficace contre un large éventail de bactéries et de levures .
Composés similaires :
Chlorure de benzalkonium : Un autre composé d'ammonium quaternaire utilisé comme désinfectant et antiseptique.
Chlorure de cétylpyridinium : Un composé d'ammonium quaternaire utilisé dans les bains de bouche et les pastilles pour la gorge.
Chlorhexidine : Un désinfectant et antiseptique utilisé dans diverses applications médicales.
Unicité de l'éthylsulfate de mécétronium : L'éthylsulfate de mécétronium est unique en raison de sa combinaison spécifique d'efficacité antimicrobienne et de compatibilité cutanée. Contrairement à certains autres composés d'ammonium quaternaire, il est moins susceptible de provoquer une irritation cutanée, ce qui le rend adapté à une utilisation dans les désinfectants pour les mains qui sont appliqués fréquemment .
Comparaison Avec Des Composés Similaires
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges.
Chlorhexidine: A disinfectant and antiseptic used in various medical applications.
Uniqueness of Mecetronium Ethylsulfate: this compound is unique due to its specific combination of antimicrobial efficacy and skin compatibility. Unlike some other quaternary ammonium compounds, it is less likely to cause skin irritation, making it suitable for use in hand disinfectants that are applied frequently .
Propriétés
IUPAC Name |
ethyl-hexadecyl-dimethylazanium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2-6-7(3,4)5/h5-20H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHBNESUDPIHCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H49NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883932 | |
| Record name | Mecetronium ethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3006-10-8 | |
| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecetronium ethylsulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mecetronium ethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecetronium etilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECETRONIUM ETHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM95LPV3CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for mecetronium etilsulfate in alcohol-based hand rubs?
A: While the exact mechanism is not fully elucidated in the provided research, mecetronium etilsulfate is suggested to contribute to the persistent antimicrobial activity of alcohol-based hand rubs. This means it may help to delay the regrowth of bacteria on the skin after the alcohol has evaporated. [, ]
Q2: Which studies investigated the efficacy of hand rubs containing mecetronium etilsulfate?
A2: Several studies explored the efficacy of hand rubs with this compound:
- Parienti et al. (2002) investigated the use of a hand rub containing 75% aqueous alcohol solution with propanol-1, propanol-2, and mecetronium etilsulfate for surgical site infection prevention. []
- A study published in the Journal of Hospital Infection (2004) evaluated the population kinetics of skin flora after using propanol-based hand rubs, one of which included mecetronium etilsulfate. []
- Rotter et al. (2007) compared two alcohol-based hand rubs (one with 80% ethanol and another with propanols and mecetronium etilsulfate) for surgical hand antisepsis, assessing their efficacy using European and U.S. standards. []
Q3: What is the difference in efficacy testing between the European and US standards?
A3: Rotter et al. (2007) highlighted key differences:
- Application: European standard (EN) focuses on hand application, while the U.S. standard (TFM) includes hands and forearms. []
- Applications Number: EN uses a single application, while TFM involves 11 applications over five days. []
- Sampling: EN utilizes fingertip sampling, while TFM uses glove juice. []
- Outcome: EN assesses non-inferiority to a reference treatment, while TFM focuses on the absolute bacterial reduction factor. []
Q4: Are there concerns regarding the use of mecetronium etilsulfate in hand hygiene products?
A: While mecetronium etilsulfate is generally considered safe for use in hand hygiene products, some experts recommend against using alcohol-based hand disinfectants with sustained-effective additives. This is partly due to concerns regarding potential skin irritation and the promotion of bacterial resistance. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















